![molecular formula C16H17IN2O B5209757 N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide](/img/structure/B5209757.png)
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It was first synthesized in the 1980s and has been extensively studied for its potential use in scientific research. In
Mecanismo De Acción
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 acts as a selective antagonist of the benzodiazepine site of the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the activity of the receptor, it blocks it. By blocking the GABA-A receptor, N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 can produce effects that are opposite to those of benzodiazepines, such as anxiety and convulsions.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has been shown to produce a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, produce convulsions, and reduce anxiety-like behavior. N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has also been shown to impair memory consolidation and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation is that it can produce convulsions and other adverse effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513. One direction is to further explore its potential use in the treatment of anxiety and other psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Additionally, the development of new compounds that are more selective and have fewer adverse effects than N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 could be a promising area of research.
Métodos De Síntesis
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl chloroformate to produce N-ethyl-4-iodoaniline. This intermediate is then reacted with 2-phenylglycine to form the final product, N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513. The synthesis of N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has been extensively studied for its potential use in scientific research. It is a selective antagonist of the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has been used in studies of alcohol withdrawal, anxiety, memory, and sleep.
Propiedades
IUPAC Name |
2-(N-ethylanilino)-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O/c1-2-19(15-6-4-3-5-7-15)12-16(20)18-14-10-8-13(17)9-11-14/h3-11H,2,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTSVYOTKMBSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(4-iodophenyl)-N~2~-phenylglycinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.